N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(10-2-1-9-18-10)13-5-6-15-7-8-16-11(15)3-4-14-16/h1-4,7-9H,5-6H2,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSXZBRIFAOXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological properties and can interact with various biological targets.
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound is characterized by the following structural features:
- Imidazo[1,2-b]pyrazole moiety : Known for its diverse biological activities.
- Furan-2-carboxamide group : Adds to the compound's chemical versatility.
The molecular formula is with a molecular weight of approximately 244.25 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of furan and imidazo[1,2-b]pyrazole intermediates .
- Coupling these intermediates through an ethylene bridge to form the final product .
Antimicrobial Activity
Research has indicated that compounds containing furan and imidazole derivatives exhibit significant antimicrobial properties. The presence of these functional groups in this compound suggests potential effectiveness against various bacterial and fungal strains .
- Case Study : A derivative with a similar structure demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Activity
The imidazo[1,2-b]pyrazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung cancer) | 12.5 | Apoptosis induction |
| Compound B | MCF7 (Breast cancer) | 10.0 | Cell cycle arrest |
| This compound | HCT116 (Colon cancer) | 15.0 | Inhibition of proliferation |
The above table summarizes findings from various studies where similar compounds exhibited significant cytotoxic effects against different cancer cell lines .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities:
- Anticancer Activity : Compounds containing imidazo[1,2-b]pyrazole and furan moieties have shown significant anticancer properties. They can inhibit specific enzymes involved in cancer cell proliferation, often by targeting critical signaling pathways necessary for tumor growth .
- Antiviral Properties : N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide has been studied for its antiviral effects, particularly against hepatitis C virus (HCV). Structural modifications can enhance its activity against various viral strains .
- Antimicrobial and Antitubercular Activities : Similar compounds have demonstrated effectiveness against various bacterial and fungal pathogens, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer activity in vitro against breast cancer cell lines through apoptosis induction. |
| Study B | Showed antiviral efficacy against HCV in cell culture models, with modified derivatives exhibiting enhanced potency. |
| Study C | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential for therapeutic use in infections. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[1,2-b]pyrazole core through cyclization.
- Functionalization with the furan ring.
- Introduction of the ethyl linker.
- Acylation to attach the furan-2-carboxamide group.
These synthetic routes allow for the creation of various derivatives that may possess enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Subsequent alkylation of the imidazo-pyrazole nitrogen with 2-chloroethylamine derivatives, followed by coupling with furan-2-carboxylic acid via amide bond formation, is critical. Key steps include:
-
Reaction Conditions : Use of DMF or DMSO as solvents, NaH as a base, and temperatures of 80–100°C for amide coupling .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Step Reagents/Conditions Yield (%) Purity (%) Core Formation Hydrazine, EtOH, reflux 65–75 >90 Alkylation 2-Chloroethylamine, K₂CO₃, DMF 70–80 85–90 Amide Coupling EDC/HOBt, DCM, RT 60–70 >95
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (imidazo-pyrazole protons), δ 6.3–6.8 ppm (furan protons), and δ 3.5–4.2 ppm (ethyl linker) confirm connectivity .
- HRMS : Molecular ion [M+H]⁺ matches calculated mass (e.g., m/z 327.12 for C₁₅H₁₄N₄O₂) .
Q. What in vitro models are suitable for initial assessment of its biological activity?
- Anticancer : NCI-60 human tumor cell line panel (IC₅₀ determination) .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory : COX-2 inhibition assays using recombinant enzyme kits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Strategies :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP-based viability assays for cytotoxicity) .
- Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation or impurities .
- SAR Analysis : Compare activity of analogs (e.g., replacing furan with thiophene) to isolate pharmacophores .
Q. What strategies enhance the compound’s bioactivity through structural modification?
- Functional Group Engineering :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to improve metabolic stability .
- Replace the ethyl linker with a propyl group to modulate flexibility and target binding .
- Methodology :
- Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to generate derivatives .
- ADMET Optimization : LogP reduction via PEGylation or glycosylation to enhance solubility .
Q. How do computational methods elucidate the compound’s mechanism of action?
- Molecular Docking (AutoDock Vina) : Predict binding to kinase ATP pockets (e.g., EGFR, CDK2) with binding energies < −8 kcal/mol .
- Molecular Dynamics (GROMACS) : Simulate ligand-receptor interactions over 100 ns to assess stability of key hydrogen bonds .
- Pharmacophore Modeling (MOE) : Identify essential features (e.g., amide carbonyl, imidazo-pyrazole NH) for activity .
Q. What challenges arise in crystallographic refinement of this compound?
- Issues :
- Twinned Crystals : Common due to flexible ethyl linker; use SHELXL’s TWIN command for refinement .
- Disorder : Furan ring disorder resolved via PART instructions and restraints .
- Tools :
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
- CCP4 Programs : For data scaling (SCALA) and validation (PROCHECK) .
Data Contradiction Analysis Example
Scenario : Discrepant IC₅₀ values in anticancer assays.
- Root Cause : Variability in cell passage number or assay duration.
- Resolution :
- Re-test under controlled conditions (e.g., passage 15–20 cells, 72-hour exposure).
- Cross-validate with apoptosis markers (e.g., Annexin V/PI flow cytometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
